molecular formula C9H10FNO2S B6911087 N-(3-fluoro-4-methylsulfinylphenyl)acetamide

N-(3-fluoro-4-methylsulfinylphenyl)acetamide

Cat. No.: B6911087
M. Wt: 215.25 g/mol
InChI Key: UQENPNABJYOOEF-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylsulfinylphenyl)acetamide is a synthetic organic compound characterized by the presence of a fluorine atom, a methylsulfinyl group, and an acetamide moiety attached to a phenyl ring

Properties

IUPAC Name

N-(3-fluoro-4-methylsulfinylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S/c1-6(12)11-7-3-4-9(14(2)13)8(10)5-7/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQENPNABJYOOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)S(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylsulfinylphenyl)acetamide typically involves the reaction of 3-fluoro-4-methylsulfinylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Material: 3-fluoro-4-methylsulfinylaniline.

    Reagent: Acetic anhydride.

    Reaction Conditions: The reaction is conducted in the presence of a base, such as pyridine, at a temperature of around 0-5°C to prevent side reactions.

    Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylsulfinylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-fluoro-4-methylsulfinylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Biology: The compound is used in studies to understand its effects on biological systems, including its interaction with enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

    Industry: The compound is used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylsulfinylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Florfenicol: A broad-spectrum antibiotic with a similar structural motif, used primarily in veterinary medicine.

    Linezolid: An antibiotic used to treat serious bacterial infections, sharing structural similarities with N-(3-fluoro-4-methylsulfinylphenyl)acetamide.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and methylsulfinyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

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